molecular formula C8H4F5NO2 B1391626 Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid CAS No. 1215583-64-4

Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid

Cat. No. B1391626
CAS RN: 1215583-64-4
M. Wt: 241.11 g/mol
InChI Key: VMFSEGCDPAHKKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid” is an organic compound with the molecular formula C8H4F5NO2 . It has a molecular weight of 241.12 . The compound is characterized by the presence of a pyridinyl group, which is a six-membered aromatic ring containing one nitrogen atom .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H4F5NO2/c9-7(10,6(15)16)5-4(8(11,12)13)2-1-3-14-5/h1-3H,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Electrophosphorescence Applications

Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid and its derivatives have been explored for their potential in electrophosphorescence. Specifically, the synthesis of certain complexes involving this compound has shown promise for practical device applications due to their high efficiencies and slow decay rates against increases in current densities (Zhang et al., 2010).

Synthetic Intermediates in Pharmaceutical Manufacturing

This compound has been utilized as a key intermediate in the manufacture of certain pharmaceuticals. For example, it serves as a crucial precursor in the synthesis of COMT inhibitors, demonstrating its value in medicinal chemistry (Kiss et al., 2008).

Organic Synthesis

In the field of organic synthesis, derivatives of this compound are synthesized for various applications. For instance, the compound has been used in the selective synthesis of trifluoromethyl ethers and difluoro(methylthio)methyl ethers from dithiocarbonates (Inoue et al., 2015).

Antimycobacterial Activity

Research has been conducted to synthesize and test derivatives of this compound for their antimycobacterial activity. Some synthesized compounds have shown activity against strains of Mycobacterium tuberculosis and Mycobacterium avium (Mamolo et al., 2001).

Antibacterial and Antifungal Properties

Studies have explored the antimicrobial potential of pyrazolo[3,4-b]pyridine scaffolds bearing the trifluoromethyl group, which include derivatives of this compound. These compounds have been evaluated for their antibacterial and antifungal activities against various pathogens (Chandak et al., 2013).

Fluoropolymer Manufacture

This compound has been assessed in the context of fluoropolymer production. A particular study focused on its safety for use as a polymer production aid during the manufacture of fluoropolymers, indicating its potential utility in industrial applications (Flavourings, 2014).

Crystallographic Applications

The crystal structure of derivatives of this compound has been studied, revealing intricate hydrogen-bonding networks. Such studies are valuable for understanding the molecular geometry and potential applications in materials science (Ye & Tanski, 2020).

Safety and Hazards

“Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid” is classified as an irritant . Always handle it with appropriate safety measures.

properties

IUPAC Name

2,2-difluoro-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO2/c9-7(10,6(15)16)5-2-1-4(3-14-5)8(11,12)13/h1-3H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFSEGCDPAHKKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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